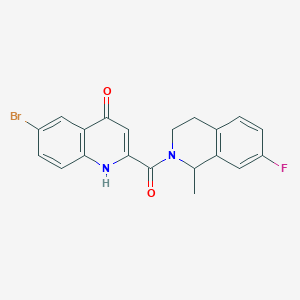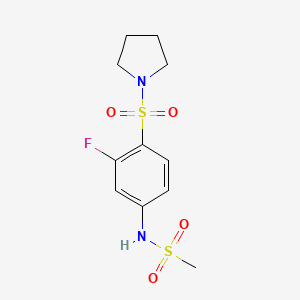![molecular formula C18H21BrN2O2 B7634832 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol is a complex organic compound that features a piperazine ring, a bromophenoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
4-[4-[2-(4-Nitrophenoxy)ethyl]piperazin-1-yl]phenol: Similar structure but with a nitro group instead of a bromine atom.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and bromophenyl group but with additional functional groups.
Uniqueness
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenoxy group and a piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-[4-[2-(4-bromophenoxy)ethyl]piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c19-15-1-7-18(8-2-15)23-14-13-20-9-11-21(12-10-20)16-3-5-17(22)6-4-16/h1-8,22H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWFABNVGABPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Br)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)
![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
